L-Serine-13C3,15N

Quantitative Metabolomics Isotope Dilution MS Plasma Amino Acid Analysis

Deploy L-Serine-13C3,15N for unequivocal quantification in complex metabolomic and proteomic workflows. This dual-labeled (≥98 atom % 13C, ≥98 atom % 15N) internal standard introduces a distinct M+4 Da mass shift, eliminating interference from endogenous serine and single-labeled analogs. Specified for isotope dilution mass spectrometry in clinical biomarker studies, in vivo metabolic flux analysis, SILAC-based quantitative proteomics, and protein NMR structure determination. Ensure assay precision—procure the validated, high-enrichment reagent for critical research applications.

Molecular Formula C3H7NO3
Molecular Weight 109.064 g/mol
Cat. No. B12055589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine-13C3,15N
Molecular FormulaC3H7NO3
Molecular Weight109.064 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1
InChIKeyMTCFGRXMJLQNBG-UVYXLFMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine-13C3,15N Stable Isotope-Labeled Amino Acid for Metabolomics and Quantitative MS


L-Serine-13C3,15N is a uniformly stable isotope-labeled form of the non-essential amino acid L-serine, wherein all three carbon atoms are enriched with carbon-13 (>98 atom % 13C) and the α-amino nitrogen is enriched with nitrogen-15 (>98 atom % 15N) . This isotopic substitution introduces a defined and consistent mass shift of M+4 Da relative to unlabeled L-serine (M=105 Da), enabling its precise detection and quantification by mass spectrometry (MS) without altering the compound's biochemical properties [REFS-1, REFS-2]. It is primarily utilized as an internal standard for absolute quantification of endogenous serine in complex biological matrices and as a metabolic tracer for tracking the fate of serine in vivo and in vitro [2].

Why Unlabeled or Differently Labeled L-Serine Analogs Cannot Substitute L-Serine-13C3,15N


Substituting L-Serine-13C3,15N with unlabeled L-serine, or with analogs labeled only with 13C, 15N, or deuterium (e.g., L-Serine-13C3, L-Serine-15N, L-Serine-d3), introduces significant quantitative errors and limits experimental scope. Unlabeled L-serine cannot be distinguished from endogenous serine in biological samples, precluding its use as an internal standard for absolute quantification [1]. Analogs with fewer isotopic labels (e.g., L-Serine-13C3 with a M+3 shift) may co-elute or have overlapping isotope envelopes with other endogenous metabolites or tracers, leading to signal interference and inaccurate quantification in complex MS workflows [1]. L-Serine-13C3,15N, with its distinct M+4 mass shift and dual 13C/15N labeling, provides a unique, high-resolution signal that is essential for multiplexed tracer studies and precise, interference-free quantification in metabolomics and proteomics [REFS-2, REFS-3].

L-Serine-13C3,15N Evidence-Based Differentiation from Analogs and Alternatives


Isotopic Purity Enables High-Fidelity Absolute Quantification of Endogenous Serine

As an internal standard, L-Serine-13C3,15N (≥98 atom % 13C, ≥98 atom % 15N) enables the precise quantification of endogenous L-serine in human plasma with an analytical precision and accuracy of 5% [1]. This level of performance is enabled by the high isotopic purity of the tracer, which minimizes signal interference from unlabeled species. In contrast, the use of unlabeled L-serine as an internal standard is not possible due to its identical mass to the analyte, while analogs with lower isotopic purity (e.g., <95 atom %) or different labeling patterns (e.g., L-Serine-13C3) can exhibit significant isotopic crosstalk with the analyte, increasing measurement uncertainty [1].

Quantitative Metabolomics Isotope Dilution MS Plasma Amino Acid Analysis

Validated In Vivo Tracer for Tracking Complex Lipid Biosynthesis

L-Serine-13C3,15N has been successfully deployed as an orally administered tracer to quantify the de novo synthesis of ceramides, specifically CER 18:1/16:0, in C57Bl/6 mice [1]. The dual labeling (13C3,15N) was essential for tracking the incorporation of the intact serine backbone into the sphingoid base of ceramides, a process mediated by serine palmitoyltransferase (SPT) [1]. The study demonstrated that a high-fat diet (HFD) led to a significant, quantifiable increase in absolute turnover of 16:0 mitochondrial ceramide (59%, P < 0.001) compared to the control diet group [1]. This application cannot be replicated with unlabeled L-serine, which would be indistinguishable from the endogenous pool, or with a single-isotope label (e.g., 15N only), which would not provide the unique, traceable M+4 signature needed to resolve the labeled species from complex background noise in lipid extracts [1].

Lipidomics Metabolic Flux Analysis Ceramide Synthesis

Defined M+4 Mass Shift for Interference-Free Detection in Complex Matrices

The specific isotopic substitution in L-Serine-13C3,15N results in a nominal mass shift of M+4 Da compared to unlabeled L-serine (from 105 Da to 109 Da) . This large and defined mass shift is critical for avoiding spectral overlap with other isotopologues or co-eluting metabolites, particularly in complex biological samples analyzed by high-resolution MS . In contrast, a compound like L-Serine-13C3 (M+3 shift) may have its isotopic envelope partially overlapping with the M+2 or M+4 isotopomers of other metabolites, complicating peak assignment and quantification. The M+4 shift of L-Serine-13C3,15N places the analyte signal in a less congested region of the mass spectrum, enhancing specificity and sensitivity [REFS-1, REFS-2].

Proteomics SILAC Mass Spectrometry Method Development

Benchmark Isotopic Purity for NMR Structural Biology Applications

Vendor specifications indicate L-Serine-13C3,15N is suitable for biomolecular NMR applications due to its high isotopic enrichment (≥98 atom % for both 13C and 15N) . This dual labeling allows for the production of uniformly 13C,15N-labeled proteins when used in recombinant expression systems, enabling multi-dimensional heteronuclear NMR experiments for protein structure determination and dynamics studies . In contrast, a standard like L-Serine-15N (single label) would only allow for 1H-15N correlation experiments, providing significantly less structural information. While L-Serine-13C3,15N,d3 (with additional deuterium) is also suitable for NMR of larger proteins, it represents a different application niche and a higher cost point, making L-Serine-13C3,15N the optimal choice for standard triple-resonance NMR studies of moderate-sized proteins [REFS-1, REFS-2].

Structural Biology Protein NMR Biomolecular Dynamics

L-Serine-13C3,15N: Validated Applications in Metabolomics, Lipidomics, and Quantitative Bioanalysis


Absolute Quantification of Serine in Clinical Metabolomics

In clinical studies investigating altered serine metabolism in diseases like cancer or diabetes, L-Serine-13C3,15N serves as the gold-standard internal standard for isotope dilution mass spectrometry. Its high isotopic purity (≥98 atom % for 13C and 15N) and M+4 mass shift allow for precise and accurate (5% precision/accuracy) quantification of endogenous serine in complex samples like human plasma, as demonstrated by Culea & Hachey (1995) [1]. This application is critical for generating reliable biomarker data and is a primary driver for procurement in clinical metabolomics cores and research hospitals.

In Vivo Tracking of Serine-Dependent Lipid Biosynthesis

For researchers studying the link between serine metabolism and diseases such as obesity, non-alcoholic fatty liver disease (NAFLD), and cancer, L-Serine-13C3,15N is a validated tracer for in vivo flux analysis. Turner et al. (2023) demonstrated its use in mice to quantify the turnover of ceramides, a class of bioactive lipids, showing a 59% increase in mitochondrial ceramide synthesis in response to a high-fat diet [2]. This specific application, which leverages the compound's unique dual-label M+4 signature, is a key differentiator for labs focused on metabolic flux, as it cannot be replicated with unlabeled or single-labeled serine analogs [2].

Proteomics: SILAC and Quantitative Mass Spectrometry

In quantitative proteomics, L-Serine-13C3,15N is an essential component of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media. The defined M+4 mass shift introduced into every serine-containing peptide enables precise relative quantification of protein abundance between different experimental conditions when analyzed by high-resolution mass spectrometry. The high isotopic purity (≥98 atom %) ensures minimal spectral overlap and accurate peptide ratio determination, making it a standard reagent for proteomics core facilities and research labs employing quantitative MS workflows [REFS-1, REFS-3].

Structural Biology: Uniform Isotope Labeling for NMR

For structural biologists, L-Serine-13C3,15N is used to produce uniformly 13C,15N-labeled recombinant proteins in bacterial expression systems. The high isotopic enrichment (≥98 atom % for both 13C and 15N) meets the requirements for multi-dimensional heteronuclear NMR experiments (e.g., HNCA, HNCO, HNCACB) used to determine protein structure and study dynamics at atomic resolution [REFS-1, REFS-3]. Its suitability for 'bio NMR' is a key specification that guides procurement, ensuring the reagent will perform reliably in triple-resonance NMR studies of proteins up to ~30 kDa [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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